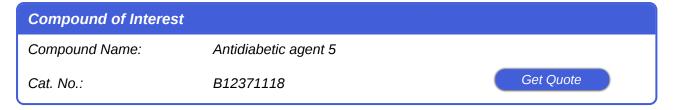


In-Depth Technical Guide: Binding Affinity Studies of the Antidiabetic Agent Dapagliflozin

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Dapagliflozin, a selective sodium-glucose cotransporter 2 (SGLT2) inhibitor. This document details the quantitative binding data, in-depth experimental protocols for key binding assays, and a visual representation of its mechanism of action.

Quantitative Binding Affinity Data

Dapagliflozin exhibits a high affinity and selectivity for SGLT2 over SGLT1. The following table summarizes the key quantitative data for the binding affinity of Dapagliflozin.

Target	Parameter	Value	Cell Line	Reference
Human SGLT2	IC50	1.1 nM	-	[1]
Human SGLT1	IC50	1.4 μM (1400 nM)	-	[1]
Human SGLT2	IC50	2.9 nM	HEK293	[2]
Human SGLT1	IC50	920.4 nM	HEK293	[2]
Human SGLT2	Selectivity over SGLT1	~1200-fold	-	[1]



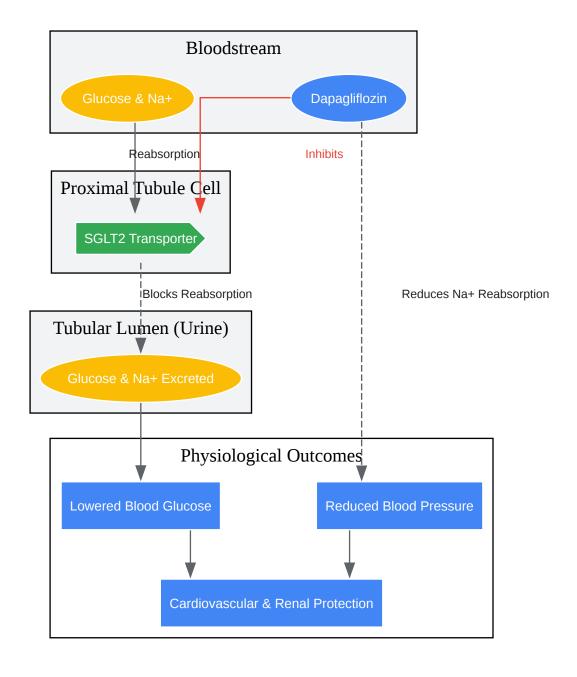
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanism of Action

Dapagliflozin's primary mechanism of action is the potent and selective inhibition of SGLT2 in the proximal tubules of the kidneys.[1][3][4] SGLT2 is responsible for the reabsorption of the majority of filtered glucose from the tubular lumen back into the bloodstream.[1][5][6] By inhibiting SGLT2, dapagliflozin reduces the reabsorption of glucose, leading to its excretion in the urine (glucosuria).[1][3][5][6] This process lowers blood glucose levels in an insulin-independent manner.[3]

Beyond its primary glucose-lowering effect, the inhibition of SGLT2 by dapagliflozin also reduces sodium reabsorption, increasing its delivery to the distal tubule.[4][5][6] This has several downstream physiological effects, including a reduction in both cardiac preload and afterload, and a decrease in intraglomerular pressure, which is believed to contribute to its renal and cardiovascular protective effects.[4][6]





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Mechanism of action of Dapagliflozin.

Experimental Protocols

The binding affinity and inhibitory activity of Dapagliflozin on SGLT2 are commonly determined using cell-based assays. Below are detailed methodologies for two key experimental approaches.



Radioligand Binding Assay for SGLT2 Inhibition

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to SGLT2 expressed in a cell line.

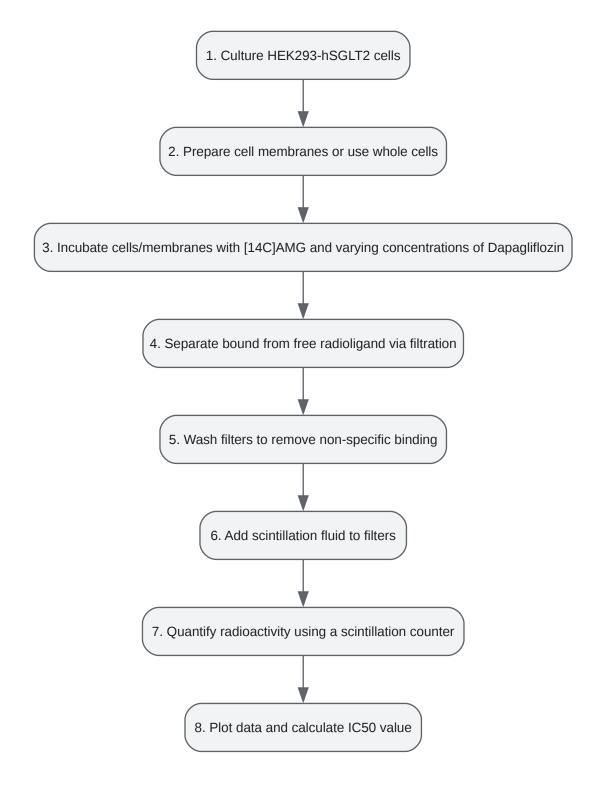
Objective: To determine the IC50 value of Dapagliflozin for the inhibition of human SGLT2.

Materials:

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human SGLT2.[2][7]
 [8]
- Radioligand: [14C]alpha-methyl-D-glucopyranoside ([14C]AMG), a non-metabolizable glucose analog.[2]
- Test Compound: Dapagliflozin.
- Assay Buffer: As appropriate for cell culture and binding assays.
- Wash Buffer: Ice-cold buffer to stop the reaction.
- Scintillation Fluid: For detection of radioactivity.
- Instrumentation: Liquid scintillation counter, cell harvester.

Procedure:





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Workflow for a radioligand binding assay.

Detailed Steps:



- Cell Culture: HEK293 cells stably transfected with human SGLT2 are cultured to confluence in appropriate media.[2]
- Assay Preparation: The cells are harvested and washed. For membrane preparations, cells are homogenized, and the membrane fraction is isolated by centrifugation.
- Incubation: The assay is performed in a 96-well plate. To each well, the cell preparation
 (whole cells or membranes), a fixed concentration of [14C]AMG, and varying concentrations
 of Dapagliflozin are added.[9][10] The plates are incubated to allow the binding to reach
 equilibrium.[10]
- Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the SGLT2-bound [14C]AMG from the unbound radioligand in the solution.[9][10]
- Washing: The filters are washed multiple times with an ice-cold wash buffer to minimize nonspecific binding.
- Quantification: The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a liquid scintillation counter.[9]
- Data Analysis: The amount of bound [14C]AMG is plotted against the concentration of Dapagliflozin. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.

Fluorescent Glucose Uptake Assay

This is a non-radioactive method to assess the functional inhibition of SGLT2. It measures the uptake of a fluorescent glucose analog into cells.

Objective: To determine the inhibitory effect of Dapagliflozin on glucose transport via SGLT2.

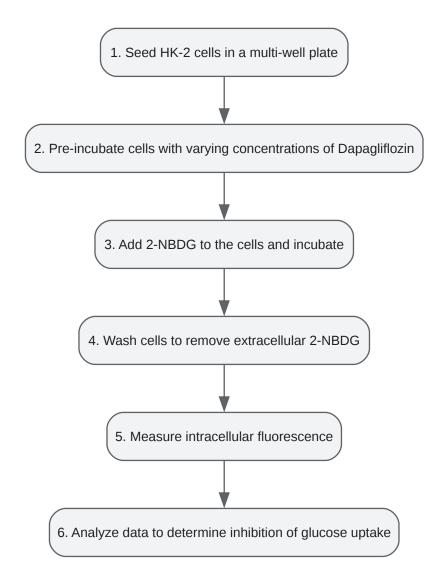
Materials:

• Cell Line: Human kidney proximal tubule epithelial cells (HK-2), which endogenously express SGLT2.[3][11][12]



- Fluorescent Glucose Analog: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG).[3][11][12]
- Test Compound: Dapagliflozin.
- Buffers: Sodium-containing and sodium-free buffers to distinguish SGLT-dependent uptake.
- Instrumentation: Fluorescence microscope or microplate reader.

Procedure:



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Workflow for a fluorescent glucose uptake assay.



Detailed Steps:

- Cell Seeding: HK-2 cells are seeded into a multi-well plate and allowed to adhere and grow.
 [11][12]
- Pre-incubation with Inhibitor: The cell culture medium is removed, and the cells are washed.
 They are then pre-incubated with varying concentrations of Dapagliflozin in a sodium-containing buffer.[12]
- Glucose Uptake: 2-NBDG is added to each well, and the plate is incubated for a specific period (e.g., 60 minutes) to allow for glucose uptake.[12]
- Washing: The incubation is stopped by removing the 2-NBDG solution and washing the cells
 multiple times with an ice-cold, sodium-free buffer to remove any extracellular fluorescent
 analog.
- Fluorescence Measurement: The intracellular fluorescence is measured using a fluorescence microscope or a microplate reader.[3][11][12]
- Data Analysis: The fluorescence intensity in the Dapagliflozin-treated wells is compared to
 that of the untreated control wells. The percentage of inhibition of glucose uptake is
 calculated for each Dapagliflozin concentration, and an IC50 value can be determined. A
 control experiment using a sodium-free buffer is also performed to confirm that the glucose
 uptake is SGLT-dependent.[12]

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